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DMT-2'-O-TBDMS-G(dmf)-CE-

phosphoramidite

Cat. No.: B13923681 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic biology and oligonucleotide therapeutics, the chemical

synthesis of RNA is a cornerstone technology. The success of this process hinges on the

strategic use of protecting groups, transient molecular shields that safeguard reactive

functional groups on the ribonucleoside phosphoramidites. This guide provides an in-depth

exploration of the critical role these protecting groups play, detailing their types, chemical

strategies, and the profound impact they have on the yield, purity, and integrity of synthetic

RNA.

The Imperative for Protection in RNA Synthesis
The inherent reactivity of the ribonucleoside unit necessitates a robust protection strategy.

Unlike DNA, the presence of the 2'-hydroxyl group in RNA introduces an additional layer of

complexity. This group, along with the exocyclic amines of the nucleobases and the phosphate

backbone, must be reversibly masked to prevent unwanted side reactions during the stepwise

assembly of the oligonucleotide chain. The ideal protecting group exhibits stability throughout

the synthesis cycles and is readily and selectively removed under conditions that do not

compromise the integrity of the newly synthesized RNA molecule.
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The selection of a protecting group strategy is a critical decision in RNA synthesis, influencing

coupling efficiency, deprotection conditions, and the overall success of synthesizing long and

modified RNA molecules. The primary sites requiring protection are the 2'-hydroxyl group, the

exocyclic amines of the nucleobases (Adenine, Guanine, and Cytosine), and the phosphate

group.

Guarding the 2'-Hydroxyl Group
The 2'-hydroxyl is the most challenging position to protect due to its proximity to the 3'-

phosphoramidite group, which can lead to steric hindrance and impact coupling efficiency.

Several strategies have been developed, each with its own advantages and limitations.

Tert-butyldimethylsilyl (TBDMS or TBS): For a long time, the most common method for 2'-OH

protection has been the TBDMS group.[1] It is stable to the acidic conditions used for 5'-DMT

removal and the basic conditions for exocyclic amine deprotection. Removal is typically

achieved using a fluoride source like tetrabutylammonium fluoride (TBAF).[1] However, a

significant drawback is the potential for migration of the TBDMS group from the 2' to the 3'

position during monomer synthesis, leading to isomeric impurities.[1]

2'-O-Triisopropylsilyloxymethyl (TOM): The TOM group is an advancement over TBDMS,

designed to reduce steric hindrance and prevent 2' to 3' migration.[1][2] The acetal linkage in

the TOM group provides stability against basic and weakly acidic conditions and prevents

migration.[1][3] This leads to higher coupling yields and allows for the synthesis of longer

RNA molecules.[1][2]

2'-bis(2-Acetoxyethoxy)methyl (ACE): The ACE orthoester protecting group is part of a

distinct RNA synthesis strategy that utilizes a 5'-O-silyl ether instead of the traditional 5'-O-

DMT group.[1][4] The ACE group is stable during synthesis and is removed under mild acidic

conditions (pH 3.8).[4] A key advantage of the 2'-ACE chemistry is the ability to purify the

RNA with the protecting groups still attached, enhancing stability and resistance to RNase

degradation.[1][4]

2'-Thiomorpholine-4-carbothioate (TC): The TC group offers a unique advantage in that it

can be removed under the same basic conditions used for the deprotection of the

nucleobase protecting groups, allowing for a one-step deprotection process.[1] This
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simplifies the overall workflow compared to strategies requiring a separate deprotection step

for the 2'-OH group.[1]

Shielding the Exocyclic Amines
The exocyclic amino groups of adenine, guanine, and cytosine are nucleophilic and must be

protected to prevent reactions with the activated phosphoramidite monomers. The choice of

protecting group for these positions is crucial for efficient deprotection without damaging the

RNA backbone.

Standard Protecting Groups: Traditional DNA synthesis protecting groups like benzoyl (Bz)

for adenine and cytosine, and isobutyryl (iBu) for guanine have been used. However, their

removal requires prolonged treatment with ammonia at high temperatures, which can be

detrimental to the sensitive RNA molecule.

Labile Protecting Groups: To enable milder deprotection conditions, more labile protecting

groups have been adopted for RNA synthesis. These include:

Acetyl (Ac): Often used for cytosine.[5]

Dimethylformamidine (dmf): Used for guanine and adenine.[5][6]

Tert-butylphenoxyacetyl (tac): This group is readily removed under mild ammonia

conditions and increases the solubility of the phosphoramidite monomer in organic

solvents.[1][7]

Protecting the Phosphate Backbone
The phosphoramidite itself contains a protecting group on the phosphorus atom, typically a β-

cyanoethyl group. This group is stable during the coupling reaction and is readily removed by

β-elimination under basic conditions during the final deprotection step.[8][9]

Quantitative Comparison of Protecting Group
Strategies
The efficiency of RNA synthesis is a key concern, and the choice of protecting groups has a

direct impact on coupling yields and deprotection times. The following tables summarize key
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quantitative data for different 2'-hydroxyl protecting group strategies.

2'-OH Protecting
Group

Typical Coupling
Time

Deprotection
Conditions

Key Advantages

TBDMS 5 minutes[10] 1M TBAF in THF[1]
Well-established

chemistry.

TOM < 60 seconds[11]
1M TBAF in THF or

AMA/EMAM[1][12]

High coupling

efficiency, no 2'-3'

migration.[2][3]

ACE < 60 seconds[11]
Mild acid (pH 3.8), 60

°C, 30 min[4]

High yields, nuclease

resistance of

protected RNA.[4]

TC Not specified

One-step with base

deprotection (neat

ethylenediamine)[1]

[13]

Simplified one-step

deprotection.[1]

Exocyclic Amine Protecting Group Deprotection Conditions

Benzoyl (Bz), Isobutyryl (iBu) 8-16 hours at 55°C in ammonia[14]

Dimethylformamidine (dmf), Acetyl (Ac) 2-3 hours at 55°C in ammonia[14]

Tert-butylphenoxyacetyl (tac) Mild ammonia conditions[1][7]

Experimental Protocols
Detailed and reliable protocols are essential for successful RNA synthesis. Below are

generalized methodologies for the key deprotection steps for the major 2'-hydroxyl protecting

group strategies.

TBDMS Deprotection Protocol
Cleavage and Base Deprotection: The solid support is treated with a mixture of concentrated

aqueous ammonia and 8M ethanolic methylamine (1:1) to cleave the oligonucleotide from
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the support and remove the exocyclic amine and phosphate protecting groups.[8] This is

typically performed at 65°C for 10-20 minutes.

Drying: The resulting solution is dried, for instance, by centrifugal evaporation.

2'-O-TBDMS Deprotection: The dried oligonucleotide is redissolved in a solution of 1M

tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF). The reaction is incubated at

room temperature for 12-24 hours.[15]

Quenching and Desalting: The reaction is quenched, and the deprotected RNA is desalted

using methods like ethanol precipitation or size-exclusion chromatography.

TOM Deprotection Protocol
Cleavage and Base Deprotection: Similar to the TBDMS protocol, cleavage and base

deprotection are performed using either ammonium hydroxide/methylamine (AMA) for 10

minutes at 65°C or ethanolic methylamine (EMAM) for 6 hours at 35°C or overnight at room

temperature.[16]

Drying: The solution is dried.

2'-O-TOM Deprotection: The dried oligonucleotide is treated with 1M TBAF in THF for the

removal of the TOM groups.[1] Alternatively, a mixture of anhydrous DMSO, triethylamine

(TEA), and triethylamine trihydrofluoride (TEA·3HF) can be used, heating at 65°C for 2.5

hours.[16][17]

Desalting: The deprotected RNA is desalted.

ACE Deprotection Protocol
Phosphate Deprotection: The methyl protecting groups on the phosphates are removed

using 1 M disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate trihydrate (S2Na2) in DMF

for 30 minutes.[11]

Cleavage and Base Deprotection: The support is treated with 40% methylamine in water for

10 minutes at 55°C. This step also modifies the 2'-ACE groups.[11]
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2'-O-ACE Deprotection: The final deprotection of the 2'-orthoester groups is achieved by

treating the oligonucleotide with an acidic buffer (e.g., 0.1 M acetate buffer, pH 3.8) at 60°C

for 30 minutes.[4]

Visualizing the Workflow: From Monomer to
Functional RNA
The following diagrams illustrate the general workflow of solid-phase RNA synthesis and the

specific deprotection pathways for the major protecting group strategies.
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Figure 1: General workflow of solid-phase RNA synthesis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://cdn.technologynetworks.com/ep/pdfs/the-chemical-synthesis-of-long-and-highly-modified-rna-using-2-ace-chemistry.pdf
https://www.benchchem.com/product/b13923681?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13923681?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


TBDMS Strategy TOM Strategy ACE Strategy

Cleavage & Base
Deprotection (Ammonia/Methylamine)

2'-OH Deprotection
(TBAF)

Cleavage & Base
Deprotection (AMA/EMAM)

2'-OH Deprotection
(TBAF or TEA.3HF)

Phosphate Deprotection
(S2Na2)

Cleavage & Base
Deprotection (Methylamine)

2'-OH Deprotection
(Mild Acid)

Click to download full resolution via product page

Figure 2: Deprotection pathways for different 2'-OH protecting groups.

Conclusion: The Unsung Heroes of RNA Synthesis
Protecting groups are the unsung heroes in the chemical synthesis of RNA. Their judicious

selection and efficient removal are paramount to achieving high yields of pure, functional RNA

oligonucleotides. As the demand for synthetic RNA for therapeutic and research applications

continues to grow, further innovation in protecting group chemistry will be crucial for enabling

the routine synthesis of ever longer and more complex RNA molecules. The ongoing

development of novel protecting groups and orthogonal deprotection strategies promises to

push the boundaries of what is possible in the field of synthetic biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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